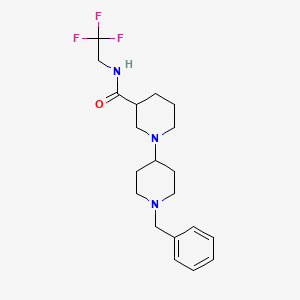![molecular formula C24H29N3O2 B6048974 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048974.png)
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent pharmacological effects, its broad-spectrum activity against various types of cancer cells, viruses, and bacteria, and its potential use as a neuroprotective agent and anxiolytic. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. These include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of various types of cancer, viral infections, and bacterial infections.
2. Exploring the neuroprotective and anxiolytic effects of this compound in animal models.
3. Developing more efficient synthesis methods for this compound to improve its yield and purity.
4. Investigating the potential use of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
5. Exploring the potential applications of this compound in other fields, such as materials science and catalysis.
Conclusion
In conclusion, 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a promising chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent pharmacological effects, including antitumor, antiviral, and antibacterial activities. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol involves the reaction of 3-methoxybenzaldehyde and 8-quinolinecarboxaldehyde with piperazine in the presence of ethanol as a solvent. The reaction proceeds under reflux conditions and yields the desired product in good yield and purity.
Scientific Research Applications
2-[1-(3-methoxybenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a neuroprotective agent and anxiolytic.
properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-29-23-9-2-5-19(15-23)16-27-13-12-26(18-22(27)10-14-28)17-21-7-3-6-20-8-4-11-25-24(20)21/h2-9,11,15,22,28H,10,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXRZGJLGSRJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6048914.png)
![2-[(6-methyl-2-pyridinyl)imino]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B6048922.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6048925.png)
![methyl 3-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6048929.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6048938.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6048944.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6048950.png)
![3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6048962.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6048966.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-2-naphthylacetamide](/img/structure/B6048982.png)
![N-(1-{1-[2-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B6048988.png)
![4-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl}-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048995.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6049001.png)